molecular formula C12H15ClO B13615155 1-(4-Chlorophenyl)-2-methylpentan-1-one

1-(4-Chlorophenyl)-2-methylpentan-1-one

Katalognummer: B13615155
Molekulargewicht: 210.70 g/mol
InChI-Schlüssel: NARPBNATAOGQAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-2-methylpentan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a pentanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 2-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-2-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Chlorophenyl)-2-methylpentanol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-2-methylpentan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(4-Chlorophenyl)-2-methylpentan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorophenyl)-2-methylpentan-1-one can be compared to other aromatic ketones such as:

    1-(4-Chlorophenyl)-2-methylpropan-1-one: Similar structure but with a shorter carbon chain.

    1-(4-Chlorophenyl)-2-methylbutan-1-one: Similar structure but with a different carbon chain length.

    1-(4-Bromophenyl)-2-methylpentan-1-one: Similar structure but with a bromine atom instead of chlorine.

Eigenschaften

Molekularformel

C12H15ClO

Molekulargewicht

210.70 g/mol

IUPAC-Name

1-(4-chlorophenyl)-2-methylpentan-1-one

InChI

InChI=1S/C12H15ClO/c1-3-4-9(2)12(14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

NARPBNATAOGQAU-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C(=O)C1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.